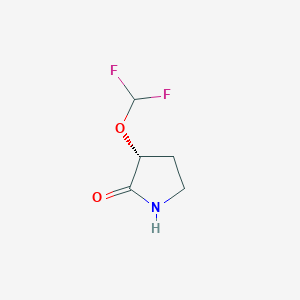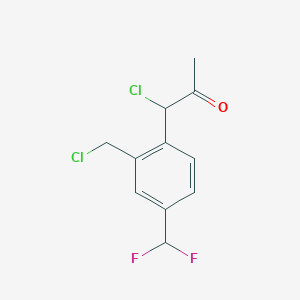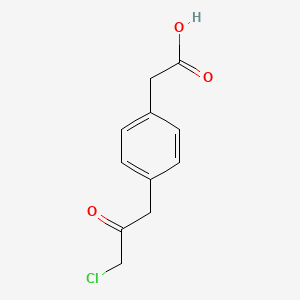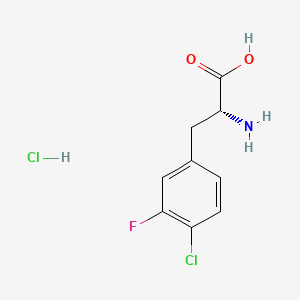
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to form the desired amino acid derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in the starting materials can be reduced to form alcohols or amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, nitriles, alcohols, and substituted phenyl derivatives.
科学研究应用
(2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins.
相似化合物的比较
Similar Compounds
- (2R)-2-Amino-3-(4-chlorophenyl)propanoic acid
- (2R)-2-Amino-3-(3-fluorophenyl)propanoic acid
- (2R)-2-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of (2R)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid hydrochloride distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H10Cl2FNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChI 键 |
PGEWTPXBAFWGHD-DDWIOCJRSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



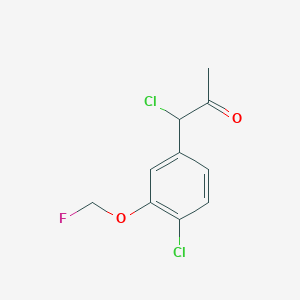
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
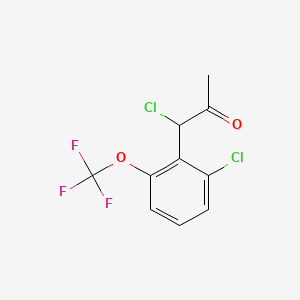
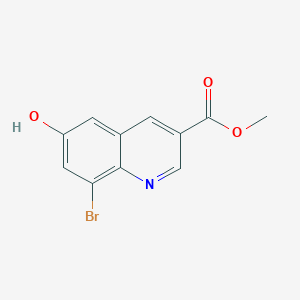
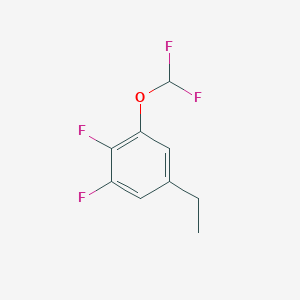
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
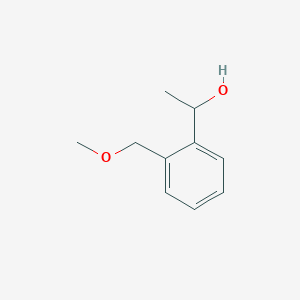

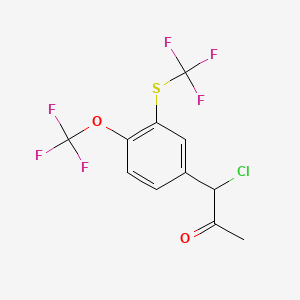
![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
